N-phenylpiperidine-1-carbothioamide
Overview
Description
Synthesis Analysis
The synthesis of N-phenylpiperidine-1-carbothioamide derivatives involves several key methods and reactions. For example, the synthesis and characterization of related compounds have been reported through reactions involving phenylisothiocyanate and thiosemicarbazide, indicating a common pathway for the introduction of the carbothioamide functionality into the piperidine ring (Hossain et al., 2012). Additionally, the synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives has been achieved through cyclization reactions, highlighting the versatility of carbothioamide synthesis (Pitucha et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of N-phenylpiperidine-1-carbothioamide and its analogs has been conducted through various spectroscopic techniques, including X-ray crystallography. For instance, the structural conformation of related compounds has been elucidated, providing insight into the molecular arrangements and potential for interactions (Plazzi et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of N-phenylpiperidine-1-carbothioamide derivatives involves interactions with various reagents to form new compounds with potential biological activities. Such reactions include the formation of Schiff bases through microwave-assisted synthesis, showcasing the compound's applicability in creating bioactive molecules (Al-Salami, 2018).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : N-phenylpiperidine-1-carbothioamide and its derivatives can be synthesized through various methods, including the reaction of phenylisothiocyanate with thiosemicarbazide and refluxing the mixture in ethanol. These compounds are characterized using spectral and elemental analyses (Hossain et al., 2012).
Biological and Pharmacological Activities
- Antibacterial and Antifungal Properties : Certain derivatives, like N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamides, exhibit promising antibacterial activities. Their structures are confirmed by elemental analysis, NMR, and X-ray diffraction (Pitucha et al., 2010).
- Cardiotonic Agents : Derivatives of N-phenylpiperidine-1-carbothioamide, like 2-phenylthiazolidine derivatives, have been explored for their cardiotonic activity, exhibiting potent positive inotropic activity (Nate et al., 1987).
Antidepressant and Neuroprotective Effects
- Antidepressant Activity : Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides show potential antidepressant effects. The compounds reduce immobility time significantly in preclinical models, suggesting their use in treating depression (Mathew et al., 2014).
Chemical Synthesis and Modifications
- Novel Synthesis Methods : Innovative one-pot procedures for synthesizing N-(phenylimino)indazole-1-carbothioamides have been developed, featuring environmentally friendly conditions and high yields of the products (Safaei et al., 2014).
In Vitro and In Vivo Studies
- Hypoglycemic Activities : Adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamides, demonstrate potent hypoglycemic activity in diabetic rat models, indicating their potential for diabetes treatment (Al-Wahaibi et al., 2017).
Molecular and Structural Analysis
- Crystallography and Conformational Studies : Detailed crystallographic and molecular studies, such as those conducted on N-(2,6-Diisopropylphenyl)thioamide, provide insights into the molecular structure and conformation of these compounds, essential for understanding their biological activity (Omondi & Levendis, 2012).
Derivatization and Analytical Applications
- Derivatization Reagents in Chromatography : Compounds like 4-(2-aminoethyl)-N-phenylpiperazine-1-carbothioamide are synthesized as derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), enhancing analytical detection and efficiency (Inoda et al., 2011).
Antitumor Potential
- Cancer Research : N*-N*-S* tridentate ligand systems containing compounds like N-phenylpiperidine-1-carbothioamide have been evaluated for their antitumor activity, demonstrating potential in cancer treatment research (Antonini et al., 1981).
properties
IUPAC Name |
N-phenylpiperidine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTYEDNCIFTZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351358 | |
Record name | N-phenylpiperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpiperidine-1-carbothioamide | |
CAS RN |
2762-59-6 | |
Record name | 1-Piperidinecarboxanilide, thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinecarboxanilide, thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-phenylpiperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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